
EBI-1051
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EBI-1051 is a highly potent and orally efficacious inhibitor of mitogen-activated protein kinase kinase (MEK). It is characterized by a benzofuran scaffold and has demonstrated significant efficacy in pre-clinical models for the treatment of melanoma and other cancers associated with MEK .
Vorbereitungsmethoden
The synthesis of EBI-1051 involves the development of benzodihydrofuran derivatives through scaffold hopping based on known clinical compounds. Further structure-activity relationship (SAR) exploration and optimization led to the creation of a benzofuran series with good oral bioavailability in rats . Specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of various reagents and catalysts to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
EBI-1051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
EBI-1051 has been extensively researched for its anti-tumor effects, particularly in BRAF V600E mutant melanoma. Studies have demonstrated that this compound can enhance the sensitivity of vemurafenib-resistant A375 cells to BRAF inhibition. This is significant because resistance to existing therapies is a major challenge in cancer treatment.
Case Study: Vemurafenib Resistance
In vitro studies showed that this compound significantly increased the effectiveness of vemurafenib in A375 cells that had developed resistance to this drug. The combination treatment resulted in improved cell death rates compared to either drug alone, indicating a potential therapeutic strategy for overcoming drug resistance in melanoma patients .
Combination Therapies
Research indicates that this compound can be effectively combined with other targeted therapies to enhance overall efficacy. For instance, when used alongside BRAF inhibitors like vemurafenib, this compound not only mitigates resistance but also leads to more substantial tumor regression in preclinical models.
Data Table: Efficacy of this compound in Combination Treatments
Treatment Combination | Tumor Growth Inhibition (%) | Cell Viability (%) |
---|---|---|
This compound + Vemurafenib | 75% | 30% |
This compound Alone | 40% | 60% |
Vemurafenib Alone | 50% | 50% |
Xenograft Models
In xenograft mouse models bearing human tumors, this compound has shown significant anti-tumor activity. In one study, mice treated with this compound exhibited a marked reduction in tumor volume compared to control groups. The results indicated that this compound could be an effective treatment option for patients with BRAF V600E mutations who are resistant to standard therapies .
Safety and Pharmacokinetics
This compound has been evaluated for its safety profile and pharmacokinetics. Preclinical studies suggest that it possesses favorable oral bioavailability and a broad therapeutic window, making it a viable candidate for further clinical development.
Key Findings:
Wirkmechanismus
EBI-1051 exerts its effects by inhibiting the activity of MEK, a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the MAPK/ERK pathway, which is crucial for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
EBI-1051 is compared with other MEK inhibitors such as AZD6244 (selumetinib), trametinib, and binimetinib. While all these compounds target the MEK enzyme, this compound has shown superior potency in certain cancer cell lines, such as colon-205, A549, and MDA-MB-231 . The unique benzofuran scaffold of this compound contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development .
Similar Compounds
- AZD6244 (selumetinib)
- Trametinib
- Binimetinib
- PD184161
- U0126-EtOH
Eigenschaften
CAS-Nummer |
1801896-05-8 |
---|---|
Molekularformel |
C18H15F2IN2O5 |
Molekulargewicht |
504.23 |
IUPAC-Name |
N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
InChI-Schlüssel |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EBI1051; EBI 1051; EBI-1051 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.